2,3,5-Tris(p-tolyl)tetrazolium Chloride

Description

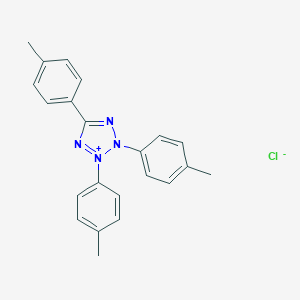

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5-tris(4-methylphenyl)tetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N4.ClH/c1-16-4-10-19(11-5-16)22-23-25(20-12-6-17(2)7-13-20)26(24-22)21-14-8-18(3)9-15-21;/h4-15H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFMLFLZWGCMISV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization in Research

Established Synthetic Routes for 2,3,5-Tris(p-tolyl)tetrazolium Chloride

The primary and most established method for synthesizing this compound follows a two-step process analogous to the synthesis of other triaryltetrazolium salts like 2,3,5-triphenyltetrazolium chloride (TTC). google.comresearchgate.net This process begins with the synthesis of a formazan (B1609692) precursor, which is subsequently oxidized to yield the final tetrazolium salt. dergipark.org.tr

The initial step is the formation of 1,3,5-tri(p-tolyl)formazan. This is typically achieved through the coupling of an arylhydrazone with a diazonium salt. The specific precursors for this reaction are p-tolualdehyde p-tolylhydrazone and a p-toluene diazonium salt. The p-toluene diazonium salt is freshly prepared by the diazotization of p-toluidine (B81030) using sodium nitrite (B80452) in an acidic medium, usually hydrochloric acid, at low temperatures (0-5 °C). google.com The resulting diazonium salt solution is then added to a solution of the p-tolualdehyde p-tolylhydrazone, often in a basic medium like pyridine (B92270) mixed with methanol (B129727), to facilitate the coupling reaction and formation of the intensely colored formazan. google.com

Oxidative Cyclization Approaches in Tetrazolium Synthesis

The conversion of formazans to tetrazolium salts is fundamentally an oxidative process involving dehydrogenation and ring closure. dergipark.org.tr This transformation is central to tetrazolium chemistry and has been the subject of numerous studies to identify effective and efficient oxidizing agents. dergipark.org.trrsc.org

A variety of oxidants have been successfully employed for the cyclization of formazans. dergipark.org.tr The choice of oxidant can influence reaction conditions, yield, and purity of the final product. A proposed mechanism for the oxidation, for instance with bromine, involves an initial electrophilic attack by the oxidant at the carbon atom of the formazan backbone. rsc.org This leads to the formation of a covalent intermediate, which then undergoes a unimolecular cleavage to yield the stable tetrazolium ring. rsc.org The reaction is generally aided by electron-donating groups on the aryl rings of the formazan. rsc.org Electrochemical methods have also been developed, where the oxidation occurs anodically in a controlled manner, offering a clean synthesis route. rsc.org

Below is a table summarizing various oxidizing agents used in formazan to tetrazolium salt conversions.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Bromine | Methanol or aqueous acetic acid | Quantitative oxidation of 1,3,5-triarylformazans. rsc.org |

| N-Bromosuccinimide (NBS) | Solvent such as chloroform | A common and effective reagent for this transformation. dergipark.org.tr |

| Lead Tetraacetate | Non-aqueous solvents | A powerful oxidizing agent for this cyclization. dergipark.org.tr |

| Mercuric Oxide (HgO) | Inert solvent | Historically used, but less common now due to toxicity. dergipark.org.tr |

| Isoamyl Nitrite | Acidic conditions | Effective for the oxidation process. dergipark.org.tr |

| Electrochemical Oxidation | Acetonitrile (B52724) with a supporting electrolyte | Provides a quantitative yield via a two-electron oxidation. rsc.org |

Cation Exchange Reactions for Tetrazolium Salt Formation

While the synthesis of this compound typically yields the chloride salt, the counter-anion can be readily modified through cation exchange reactions. This process is not for the formation of the tetrazolium cation itself, but for the exchange of its associated anion. This technique is valuable for altering the salt's physical properties, such as solubility in different solvents, and for purification, particularly for removing halide impurities from the final product.

The most common method involves the use of ion exchange resins. These are solid polymeric materials containing charged functional groups. For anion exchange, a resin with a bound cation (e.g., a quaternary ammonium (B1175870) group) is used. The process typically involves:

Resin Preparation: The resin is first treated with a solution containing a high concentration of the desired new anion (e.g., nitrate (B79036), acetate, tetrafluoroborate). This saturates the resin's exchange sites with the new anion.

Anion Exchange: A solution of the this compound is then passed through a column packed with the prepared resin. The chloride ions are captured by the resin and replaced by the new anions in the eluate.

This method is highly efficient and can be used to prepare a wide range of tetrazolium salts with different counter-ions. Salt-tolerant cation exchange resins have also been developed, which allow for high binding capacity even in solutions with higher conductivity, streamlining purification processes. thermofisher.comhuji.ac.il

The table below illustrates potential anion exchanges and their impact on the properties of the resulting tetrazolium salt.

| Original Anion | Target Anion | Reagent/Method | Potential Change in Properties |

| Chloride (Cl⁻) | Tetrafluoroborate (BF₄⁻) | Anion exchange resin or reaction with NaBF₄ | Increased stability, altered solubility in organic solvents |

| Chloride (Cl⁻) | Acetate (CH₃COO⁻) | Anion exchange resin | Increased solubility in more polar protic solvents |

| Chloride (Cl⁻) | Nitrate (NO₃⁻) | Anion exchange resin | Can influence melting point and thermal stability mdpi.com |

| Chloride (Cl⁻) | Perchlorate (B79767) (ClO₄⁻) | Reaction with a perchlorate salt | Often used to induce crystallization |

Derivatization Strategies for Aryl-Substituted Tetrazolium Compounds

The chemical properties of this compound can be systematically modified through various derivatization strategies. These modifications are typically introduced on the aryl rings, either by using substituted starting materials before the synthesis or, less commonly, by altering the functional groups on the pre-formed tetrazolium salt. dergipark.org.tr Such strategies are employed to tune the compound's redox potential, solubility, and suitability for specific applications.

A primary strategy involves introducing electron-withdrawing or electron-donating substituents onto the phenyl rings of the precursors (e.g., p-toluidine, p-tolualdehyde). For instance, adding nitro groups, which are electron-withdrawing, can affect the reduction potential of the resulting tetrazolium salt. richmond.edu Conversely, electron-donating groups like methoxy (B1213986) groups can also modulate these properties. richmond.edu

Another approach is to introduce functional groups that impart specific characteristics. For example, sulfonation of the aryl rings can dramatically increase the water solubility of the tetrazolium salt, which is often desirable for biological assays. Functional groups can also be introduced to serve as handles for further chemical conjugation.

The following table outlines several derivatization strategies for aryl-substituted tetrazolium compounds.

| Derivatization Strategy | Purpose | Example Functional Group |

| Modulating Redox Potential | To adjust the ease of reduction to the formazan. | Nitro (-NO₂), Methoxy (-OCH₃) richmond.edu |

| Increasing Water Solubility | To improve performance in aqueous biological systems. | Sulfonate (-SO₃H) |

| Introducing Reactive Handles | To allow for covalent attachment to other molecules. | Carboxyl (-COOH), Amino (-NH₂) dergipark.org.tr |

| Altering Lipophilicity | To control membrane permeability. | Alkyl chains, Halogens |

| Chelation | To create compounds that can bind metal ions upon reduction. | Pyridyl or other nitrogen-containing heterocycles |

Advanced Synthesis Techniques and Optimization Studies

While the classical synthesis of tetrazolium salts is well-established, research continues to explore advanced techniques and optimization strategies to improve efficiency, yield, and environmental friendliness. These modern approaches focus on milder reaction conditions, more effective catalysts, and streamlined purification processes.

One significant advancement is the use of electrochemical synthesis . rsc.org The anodic oxidation of 1,3,5-triarylformazans in a solvent like acetonitrile provides a quantitative yield of the corresponding tetrazolium salt. rsc.org This method avoids the use of chemical oxidizing agents, which can be toxic and lead to byproducts, thus simplifying purification and reducing chemical waste. The mechanism involves a two-electron oxidative cyclization. rsc.org

Optimization studies often focus on the selection of the oxidizing agent in chemical syntheses. The goal is to find reagents that are highly efficient, have low toxicity, and operate under mild conditions to prevent degradation of the product. google.com For example, a patent for the synthesis of TTC highlights the adoption of an efficient and low-toxicity oxidizing agent to achieve high yield and purity. google.com

A comparison of traditional and advanced techniques is provided in the table below.

| Feature | Traditional Methods | Advanced/Optimized Methods |

| Oxidation | Chemical oxidants (e.g., HgO, Pb(OAc)₄, NBS) dergipark.org.tr | Electrochemical anodic oxidation, optimized low-toxicity chemical oxidants google.comrsc.org |

| Reaction Conditions | Often requires stoichiometric amounts of reagents, sometimes harsh conditions | Catalytic systems, milder temperatures, controlled potential in electrochemistry rsc.org |

| Purification | Recrystallization, standard ion exchange | Salt-tolerant ion exchange chromatography, simplified workup due to cleaner reactions thermofisher.comhuji.ac.il |

| Efficiency & Yield | Can be variable, with potential for side products | Often higher yields, greater purity, and reduced reaction times rsc.orggoogle.com |

| Environmental Impact | Use of heavy metals and hazardous reagents | "Green chemistry" approach with electrochemistry, reduced solvent and reagent use |

Fundamental Redox Mechanisms and Spectroscopic Characterization

Mechanism of Tetrazolium Salt Reduction to Formazan (B1609692) Products

The fundamental principle behind the utility of 2,3,5-Tris(p-tolyl)tetrazolium Chloride (TTC) and similar tetrazolium salts in biological and chemical assays is its ability to act as a redox indicator. The tetrazolium ring, a weakly colored or colorless, water-soluble cation, accepts electrons and is reduced to a brightly colored, water-insoluble formazan product. researchgate.netwikipedia.orgacta-agrophysica.org This transformation from the oxidized tetrazolium salt to the reduced formazan is the basis for its widespread use in indicating cellular respiration and metabolic activity. wikipedia.orgmerckmillipore.com

The reduction process involves the irreversible cleavage of the heterocyclic tetrazolium ring, resulting in the formation of 1,3,5-Tris(p-tolyl)formazan. This formazan is a highly colored compound, typically red, which precipitates within the cellular environment where the reduction occurs. acta-agrophysica.orghilarispublisher.com The intensity of the color produced is directly proportional to the extent of metabolic activity in the sample. nih.gov

Electron Transport Pathways in Biological Systems

In biological contexts, the reduction of tetrazolium salts like TTC is intimately linked to cellular respiration and electron transport systems. While initially thought to be a specific measure of mitochondrial activity, it is now understood that the reduction occurs through various pathways. conicet.gov.ar The electrons for the reduction are transferred from electron donors to the tetrazolium salt, which acts as a final electron acceptor. conicet.gov.aryoutube.com

Several cellular compartments and systems can be involved:

Mitochondrial Electron Transport Chain: Dehydrogenase enzymes within the mitochondria can contribute to tetrazolium reduction. nih.govconicet.gov.ar

Cytoplasmic and Endoplasmic Reticulum Enzymes: A significant portion of the reduction is now known to be non-mitochondrial, occurring via NAD(P)H and glycolytic enzymes associated with the endoplasmic reticulum. conicet.gov.ar

Plasma Membrane Electron Transport: Some tetrazolium salts can be reduced extracellularly by electrons transported across the plasma membrane. researchgate.netnih.gov This process involves a trans-plasma membrane electron transport system, which is a universal redox regulatory system linking intracellular metabolism to extracellular electron acceptors. researchgate.netnih.gov

For some applications, intermediate electron acceptors (IEAs) or carriers like phenazine (B1670421) methosulfate (PMS) are used to facilitate the transfer of electrons from the cellular reducing agents to the tetrazolium salt. researchgate.netconicet.gov.arnih.gov These intermediates can enhance the efficiency of the reduction reaction. nih.gov

Role of Cellular Dehydrogenases and Nicotinamide Adenine Dinucleotides (NAD(P)H)

Cellular dehydrogenases are a class of enzymes that play a pivotal role in the reduction of this compound. wikipedia.orgresearchgate.net These enzymes catalyze the oxidation of various substrates, removing hydrogen atoms in the process. hilarispublisher.com The protons and electrons removed from the substrate are transferred to coenzymes, primarily Nicotinamide Adenine Dinucleotide (NAD⁺) and Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺).

Factors Influencing Reduction Kinetics (e.g., pH, Temperature, Substrate Availability)

The rate of formazan formation from this compound is sensitive to several environmental and experimental factors.

pH: The pH of the reaction medium significantly impacts the reduction rate. For the closely related 2,3,5-triphenyltetrazolium chloride (TTC), non-enzymatic reduction can occur under alkaline conditions, typically at pH values greater than 9.5. nih.gov The rate of chemical reduction increases with pH, reaching a maximum around pH 12, before declining. nih.gov For enzymatic assays, maintaining a pH below 9 is crucial to ensure the reduction is primarily biochemical. nih.gov

Temperature: Temperature also plays a critical role. Non-enzymatic reduction of TTC can be observed at elevated temperatures, generally above 60-70°C. nih.gov As with pH, controlling the incubation temperature is essential for accurately measuring dehydrogenase activity, with temperatures below 60°C recommended to minimize non-biological reduction. nih.gov

Substrate Availability: The presence and concentration of electron-donating substrates, such as glucose, can accelerate formazan deposition. hilarispublisher.comnih.gov In microbial activity studies, the availability of such substrates directly influences the metabolic rate and, consequently, the rate of tetrazolium reduction. nih.gov

| Factor | Effect on Reduction of Triphenyltetrazolium (B181601) Chloride | Recommended Condition for Biological Assays |

| pH | Non-enzymatic reduction increases significantly at pH > 9.5, peaking around pH 12. nih.gov | Below 9.0 to ensure biochemical reaction specificity. nih.gov |

| Temperature | Non-enzymatic reduction occurs at temperatures > 70°C. nih.gov | Below 60°C to minimize chemical reduction. nih.gov |

| Substrate | Addition of substrates like glucose can accelerate the reaction rate. nih.gov | Dependent on the specific biological system being studied. |

Spectroscopic Analysis of this compound and its Formazan

Spectroscopic techniques are essential for the quantification and characterization of this compound and its resulting formazan.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Quantification and Interaction Studies

UV-Vis spectroscopy is the primary method for quantifying the formazan produced from the reduction of TTC. The parent compound, this compound, is a colorless or white crystalline powder that shows a maximum absorption (λmax) in the ultraviolet region, typically between 245-248 nm in water. merckmillipore.comnih.gov

Upon reduction, the resulting 1,3,5-Tris(p-tolyl)formazan is a vibrant red, water-insoluble product. acta-agrophysica.orghilarispublisher.com This formazan exhibits strong absorption in the visible range of the electromagnetic spectrum. The formazan of the closely related TTC has a maximum absorbance at approximately 480-570 nm, depending on the solvent used for extraction. frontiersin.orgnih.govresearchgate.net For instance, in methanol (B129727) and acetonitrile (B52724), the formazan of triphenyltetrazolium shows a major absorption band around 480 nm. frontiersin.orgnih.gov In other solvents, the peak can shift, with maxima reported at 550 nm or 570 nm. nih.gov This strong absorbance in the visible spectrum allows for sensitive colorimetric quantification of formazan, which is then correlated with the metabolic activity of the sample. nih.gov

| Compound | Solvent | Absorption Maximum (λmax) |

| 2,3,5-Triphenyltetrazolium Chloride (TTC) | Water | 245 - 248 nm merckmillipore.com |

| 1,3,5-Triphenylformazan (TPF) | Methanol, Acetonitrile | ~480 nm frontiersin.orgnih.gov |

| Formazan (from MTT) | DMSO | 550 - 570 nm nih.gov |

| XTT Formazan | Aqueous Solution | ~480 nm researchgate.net |

Fluorescence Spectroscopy of Formazan Derivatives

While the formazan derived from standard TTC is not typically fluorescent, specific derivatives of tetrazolium salts have been designed to produce fluorescent formazans upon reduction. A notable example is 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), which is structurally similar to the compound of focus. nih.govmedchemexpress.com

The parent CTC is non-fluorescent, but its reduction by the electron transport chain yields a fluorescent formazan product (CTF). nih.govnih.gov This red fluorescent formazan has a reported emission maximum of around 602-630 nm when excited at approximately 488 nm. medchemexpress.comed.ac.uk The introduction of fluorophores into the formazan structure, while being quenched in the parent tetrazolium salt, allows for a "switch-on" fluorescence detection mechanism upon cellular reduction. ed.ac.uknih.gov This property enables the use of more sensitive analytical techniques like flow cytometry and fluorescence microscopy to study cellular redox activity. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interactional Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to elucidate the molecular structure of this compound and its corresponding formazan. By analyzing the chemical shifts, coupling constants, and relaxation times of atomic nuclei, primarily ¹H and ¹³C, researchers can gain detailed insights into the compound's connectivity, conformational dynamics, and interactions with its environment.

While specific ¹H and ¹³C NMR data for this compound is not abundantly available in the public domain, the principles of NMR spectroscopy allow for predictable spectral characteristics based on its molecular structure. The proton NMR (¹H NMR) spectrum would be expected to show distinct signals for the aromatic protons of the p-tolyl groups and any protons associated with the tetrazolium ring. The integration of these signals would correspond to the number of protons in each chemical environment. Similarly, the carbon-13 NMR (¹³C NMR) spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbons of the tolyl groups, the aromatic ring carbons, and the carbon atom of the tetrazolium ring.

Upon reduction of the tetrazolium salt to its formazan derivative, significant changes in the NMR spectra are anticipated. The opening of the tetrazolium ring and the formation of the formazan structure result in a different electronic environment for the nuclei, leading to shifts in their resonance frequencies. These spectral changes serve as a definitive confirmation of the redox reaction and can be used to study the kinetics and mechanism of the transformation.

Interactive Table: Predicted NMR Data for this compound and its Formazan

| Compound | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| This compound | ¹H | 7.0 - 8.5 | Aromatic protons on the tolyl groups. |

| ¹H | 2.3 - 2.5 | Methyl protons of the tolyl groups. | |

| ¹³C | 160 - 170 | Carbon of the tetrazolium ring. | |

| ¹³C | 125 - 145 | Aromatic carbons. | |

| ¹³C | 20 - 25 | Methyl carbons of the tolyl groups. | |

| 1,3,5-Tris(p-tolyl)formazan | ¹H | 7.0 - 8.0 | Aromatic protons on the tolyl groups. |

| ¹H | 5.0 - 6.0 | N-H proton of the formazan chain. | |

| ¹H | 2.3 - 2.5 | Methyl protons of the tolyl groups. | |

| ¹³C | 140 - 150 | Azo and hydrazone carbons. | |

| ¹³C | 120 - 140 | Aromatic carbons. | |

| ¹³C | 20 - 25 | Methyl carbons of the tolyl groups. |

Note: The predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Chromogenic and Fluorogenic Properties of Tetrazolium/Formazan Systems

The reduction of this compound to its corresponding formazan is accompanied by a distinct and readily observable color change, a property known as chromogenicity. The tetrazolium salt is typically a colorless or pale yellow compound. merckmillipore.comnih.gov Upon reduction, it is converted into a brightly colored formazan. This transformation from a colorless to a colored compound forms the basis of many analytical assays. merckmillipore.com

The resulting formazan of a related compound, 1,3,5-triphenylformazan, is known to be red. nih.gov The steady-state UV-Vis absorption spectra of this triphenylformazan (B7774302) show two main absorption bands peaking around 300 nm and 480 nm. nih.gov The reduction of the tetrazolium salt by cellular enzymes, such as dehydrogenases, leads to the formation of this colored product, which can be quantified to assess cellular metabolic activity. mpbio.com

In addition to being chromogenic, some formazan products also exhibit fluorescence. While the parent tetrazolium salt is generally non-fluorescent, its reduced formazan can be fluorescent. For instance, the formazan derived from 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC) displays red fluorescence. conicet.gov.arcaymanchem.com The oxidized form of CTC is non-fluorescent, but upon reduction, it forms a water-insoluble formazan crystal with an absorption maximum at 450 nm that emits red fluorescence. caymanchem.com This fluorescence can be measured using a standard rhodamine filter set with excitation typically between 510-560 nm and emission detected above 590 nm, or with optimal excitation at 420 nm. caymanchem.com For flow cytometry applications, a 480 nm excitation laser is often used with detection in the red region. caymanchem.com It has been suggested that the methyl groups on the phenyl rings are crucial for the fluorescence of the CTC formazan. conicet.gov.ar

The combination of chromogenic and fluorogenic properties makes tetrazolium salts like this compound valuable reagents in various biological and chemical assays for detecting redox processes.

Interactive Table: Spectroscopic Properties of a Related Tetrazolium/Formazan System

| Compound | Property | Wavelength (nm) | Reference |

|---|---|---|---|

| 1,3,5-Triphenylformazan | Absorption Maximum | ~300 and ~480 | nih.gov |

| 5-Cyano-2,3-di-(p-tolyl)formazan | Absorption Maximum | 450 | caymanchem.com |

| Excitation (Optimal) | 420 | caymanchem.com | |

| Excitation (Standard) | 510-560 | caymanchem.com | |

| Emission | >590 | caymanchem.com |

Applications in Biological and Environmental Systems Research

Assessment of Microbial and Cellular Metabolic Activity

2,3,5-Tris(p-tolyl)tetrazolium Chloride (TTC) serves as a crucial redox indicator for evaluating the metabolic activity of various biological systems. Its utility stems from its conversion by living, respiring cells into a red, insoluble formazan (B1609692) product, 1,3,5-Tris(p-tolyl)formazan (TPF). This colorimetric change provides a visual and quantifiable measure of cellular respiration. wikipedia.orgmerckmillipore.com The core principle lies in the enzymatic reduction of the colorless, water-soluble TTC by dehydrogenases, which are pivotal enzymes in cellular metabolism and the oxidation of organic compounds. wikipedia.orgseednet.gov.in This reduction process is irreversible and results in the formation of red formazan crystals that accumulate within the cells. nih.govsigmaaldrich.com

Quantitative and Qualitative Methodologies for Activity Profiling

Methodologies employing TTC for metabolic activity profiling can be both qualitative and quantitative.

Qualitative Assessment: This often involves direct visual observation of color change. For instance, in microbiology, TTC is incorporated into solid culture media to easily enumerate microbial colonies. merckmillipore.comsigmaaldrich.com Living colonies with active respiratory processes will reduce TTC and appear red, distinguishing them from non-respiring or dead colonies which remain colorless. scielo.br Similarly, in seed viability testing, the staining pattern of the embryo after incubation with TTC solution provides a rapid qualitative assessment of its viability. frontiersin.orgnih.gov A uniformly stained embryo indicates a high likelihood of germination. seednet.gov.in

Quantitative Assessment: Quantitative methods typically involve the extraction of the red formazan product from the cells and measuring its concentration using a spectrophotometer. nih.govfrontiersin.org The absorbance of the extracted formazan solution is directly proportional to the level of dehydrogenase activity and, by extension, the metabolic activity of the cells. nih.govscirp.org This approach allows for a more precise and reproducible measurement of cellular redox potential. nih.govnih.gov

For example, a study on Sinorhizobium meliloti demonstrated that cells in the exponential growth phase exhibited a higher cell redox potential, and thus produced more formazan, compared to cells in the stationary phase. nih.gov The protocol involved incubating the bacterial cells with TTC, followed by dissolving the produced formazan in a solvent like dimethyl sulfoxide (B87167) (DMSO) and measuring the absorbance. nih.gov Similarly, a spectrophotometric assay has been developed for robust viability testing of seed batches, where the extracted formazan's optical density is quantified. frontiersin.org

It is important to note that the efficiency of formazan extraction can be influenced by the solvent used. For instance, methanol (B129727) has been identified as a more effective solvent than glacial acetic acid for extracting formazan from milled seeds. frontiersin.org The conditions of the assay, such as incubation time, temperature, and pH, can also significantly impact the formazan yield and must be optimized for different organisms and applications. scirp.orgresearchgate.net

Fungal and Plant Seed Viability Determination Protocols

The TTC test is a well-established and widely used method for quickly estimating the viability of plant seeds. seednet.gov.in The test relies on the principle that dehydrogenases in living, metabolically active seed tissues will reduce the colorless TTC to a red, non-diffusible formazan, staining the viable parts of the seed, particularly the embryo, red. seednet.gov.infrontiersin.org This allows for a rapid topographical assessment of seed viability based on the staining pattern and intensity. frontiersin.org

Standard protocols for seed viability testing involve incubating the seeds in a TTC solution. The concentration of the TTC solution and the incubation time are critical parameters that need to be optimized for different seed types to achieve accurate results. nih.gov For example, in a study on wheat seeds, the optimal TTC staining concentration and time were determined to be 10 g·L⁻¹ and between 60 to 120 minutes, respectively. nih.gov Following staining, the formazan can be extracted and quantified spectrophotometrically for a more objective assessment of viability. frontiersin.orgnih.gov

The TTC assay is also used to assess the viability of fungi. frontiersin.orgnih.gov For instance, it has been employed to detect the viability of Fusarium semitectum in soybean seeds. scielo.br In this application, the fungal structures in the seeds are visualized through the color change produced by TTC reduction. scielo.br However, quantitative analysis through spectrophotometry can be challenging due to interference from the fungal mycelium. scielo.br Research has also shown that only a small percentage of fungal colonies may be capable of using TTC as an electron acceptor compared to bacteria and actinomycetes. researchgate.net

Enumeration of Metabolically Active Cells in Diverse Environments

The ability of TTC to differentiate between metabolically active and inactive cells makes it a valuable tool for enumerating viable cells in a wide range of environmental and biological samples. wikipedia.org This includes applications in soil microbiology, food and beverage testing, and the analysis of various biologically active specimens. sigmaaldrich.comfrontiersin.orgresearchgate.net

In the food industry, TTC is a key component of some systems used for the microbiological analysis of food. merckmillipore.comscielo.br It facilitates the easy enumeration of microbial colonies on solid media by coloring the viable colonies red. merckmillipore.com This is particularly useful in testing products like pasteurized milk. sigmaaldrich.comscielo.br

Beyond soil and food, TTC has been used to test the viability of various plant parts, such as the fine-roots of trees, as well as pollen. frontiersin.orgnih.gov The principle remains the same: the intensity of the red color produced indicates the level of metabolic activity. frontiersin.org

Enzymatic Activity Studies and Subcellular Localization

Detection and Quantification of Dehydrogenase Activity

The assay is based on the principle that dehydrogenases catalyze the transfer of hydrogen from substrates to TTC, reducing it to the red-colored formazan (TPF). seednet.gov.inacta-agrophysica.org The intensity of the red color, which can be quantified spectrophotometrically after extraction, is directly proportional to the dehydrogenase activity. nih.govacta-agrophysica.org

The TTC assay for dehydrogenase activity is valued for its technical simplicity and cost-effectiveness. acta-agrophysica.org However, the conditions of the assay, including TTC concentration, incubation time, temperature, and pH, must be carefully optimized for different sample types, such as various soils or microbial cultures, to ensure accurate and reproducible results. scirp.orgresearchgate.netacta-agrophysica.org For instance, a study on Streptomyces venezuelae found that the highest formazan yield, indicating maximum dehydrogenase activity, was achieved at a pH of 6 and a temperature of 30°C with an incubation time of one hour. scirp.orgresearchgate.net

It is also important to consider that the reduction of TTC can have a biological origin in over 90% of cases, with chemical reduction accounting for less than 10%, thus generally not interfering with the accuracy of the results for biological activity. acta-agrophysica.org

Investigation of Specific Metabolic Pathways through Redox Probing

The reduction of tetrazolium salts like TTC is a key indicator of metabolic activity within cells. This process is primarily carried out by dehydrogenase enzymes, which are crucial components of cellular respiration. The colorless TTC is reduced to a red, insoluble formazan, providing a visual marker of metabolic function. wikipedia.orgsigmaaldrich.com This fundamental principle allows researchers to investigate the activity of specific metabolic pathways. For instance, by providing specific substrates that feed into a particular pathway, the resulting formazan production can be correlated to the activity of that pathway.

Research has shown that TTC can be used to assess the impact of various substances on metabolic activity. For example, the presence of respiratory chain inhibitors can significantly affect the rate of TTC reduction, providing insights into the specific sites of inhibition within the electron transport chain. researchgate.net Furthermore, the reduction of TTC has been successfully used to quantify the metabolic activity of a wide range of microorganisms, including bacteria, fungi, and actinomycetes, by observing which colonies are capable of reducing the dye. researchgate.netsemanticscholar.org

Intracellular Localization of Formazan Formation via Advanced Microscopy

The insoluble nature of the formazan product of TTC reduction allows for the precise localization of metabolic activity within individual cells using advanced microscopy techniques. When TTC is reduced, the resulting red formazan crystals precipitate at the site of enzymatic activity. glpbio.com This allows for the direct visualization of metabolically active regions within a cell.

Techniques such as epifluorescence microscopy are used to observe the red fluorescence of the formazan, providing a clear distinction between active and inactive cells. nih.govcaymanchem.com This has been particularly useful in studying heterogeneous populations of microorganisms, where metabolic activity can vary significantly from cell to cell. researchgate.net The ability to pinpoint the location of formazan formation provides valuable information about the spatial organization of metabolic processes within the cell.

Flow Cytometry and Confocal Imaging for Single-Cell Resolution

The application of TTC extends to high-throughput, single-cell analysis through techniques like flow cytometry and confocal imaging. These methods allow for the rapid and quantitative assessment of respiratory activity in thousands of individual cells.

Techniques for Visualizing Respiratory Activity in Individual Cells

Flow cytometry, combined with TTC staining, enables the quantification of metabolically active cells within a population. nih.govnih.gov As cells pass through the flow cytometer, the fluorescence of the intracellular formazan is measured, providing a distribution of respiratory activity across the entire population. researchgate.net This automated analysis is significantly faster and less prone to operator fatigue than traditional microscopy. nih.gov Confocal microscopy further enhances this by providing high-resolution, three-dimensional images of formazan distribution within single cells.

Optimization of Staining and Detection Parameters for Complex Samples

Optimizing staining and detection parameters is crucial for obtaining accurate results, especially in complex samples like biofilms or environmental isolates. The concentration of TTC and the incubation time are key factors that need to be carefully controlled. nih.govresearchgate.net For instance, in a study on Pseudomonas aeruginosa biofilms, an optimized TTC assay was found to be more sensitive than other staining methods. nih.govresearchgate.net Similarly, for marine bacterioplankton, the reduction of a related tetrazolium salt, CTC, was found to be very rapid, with the number of active cells reaching a maximum within a short timeframe. nih.govnih.gov The table below summarizes optimized parameters from a study on P. aeruginosa biofilms. nih.govresearchgate.net

| Parameter | Biofilm Assay | MBIC Determination |

| TTC Concentration | 0.5% | 1% |

| Incubation Time | 6 hours | 5 hours |

| Absorbance Wavelength | 405 nm | 490 nm |

Environmental Microbiology Research Applications

TTC and similar tetrazolium salts have found widespread use in environmental microbiology for assessing the viability and activity of microorganisms in various ecosystems. labmartgh.com

Studies on Biofilm Formation and Inhibition

This compound (TTC), often used interchangeably with 2,3,5-Triphenyltetrazolium Chloride in biological assays, serves as a critical indicator of metabolic activity within bacterial biofilms. Its application provides a method for quantifying viable cells, assessing biofilm formation, and evaluating the efficacy of various anti-biofilm agents. The underlying principle of the assay is the reduction of the water-soluble, colorless tetrazolium salt into an insoluble, red-colored formazan product by the dehydrogenase enzymes of metabolically active cells. nih.govresearchgate.net This colorimetric change allows for the quantification of viable bacteria within a biofilm structure.

Research has demonstrated that the TTC assay is a low-cost and effective technique for biofilm analysis, enabling the rapid imaging and quantification of metabolically active cells. nih.gov It is particularly valuable in scenarios where traditional methods like crystal violet (CV) staining are less effective. For instance, in studies involving food matrices such as chicken juice, CV staining results in high levels of non-specific staining of food components, whereas the TTC assay specifically quantifies the viable Campylobacter jejuni cells within the biofilm. nih.govresearchgate.net

The TTC assay has been optimized for detecting biofilm formation in various bacterial species. In studies on Pseudomonas aeruginosa, a significant pathogen in biofilm-related infections, the TTC assay was found to be more sensitive than both the crystal violet and the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-5-[(phenylamino)carbonyl]-2H-tetrazolium hydroxide) assays. nih.gov Optimized conditions for P. aeruginosa biofilm assessment were determined to be an incubation with 0.5% TTC for 6 hours, with absorbance measured at 405 nm. nih.gov

Beyond simple quantification of biofilm mass, the TTC assay provides insights into the metabolic state of the cells, which is a crucial factor in the efficacy of antimicrobial treatments. However, research also indicates that the assay's results can be influenced by media composition and may not always directly correlate with the total biofilm biomass measured by crystal violet. nih.gov In some cases, such as with Listeria monocytogenes biofilms treated with disinfectants, the TTC assay was found to potentially overestimate the killing effect when compared to colony-forming unit (CFU) counts and CV staining, which measures the remaining biomass. unit.no

The assay is also a valuable tool for screening and evaluating the effectiveness of biofilm inhibitors. It has been employed in microtiter plate-based methods to assess the ability of compounds to both inhibit the initial formation of biofilms and to eradicate pre-formed ones. springernature.com For example, the TTC method has been used to determine the anti-biofilm activity of silver nanoparticles against bacteria isolated from water supply systems. e3s-conferences.orgresearchgate.net While some studies suggest crystal violet may be more reliable for determining the inhibition of biofilm production itself, the TTC assay provides specific information on the inhibition of the metabolic activity of the biofilm cells. e3s-conferences.org

Table 1: Comparison of Biofilm Quantification Methods

| Method | Principle | Measures | Advantages | Limitations | References |

| TTC Assay | Enzymatic reduction of tetrazolium salt to red formazan | Metabolic activity of viable cells | Inexpensive, sensitive, distinguishes live cells, useful in food matrices | Can be influenced by media, may overestimate disinfectant efficacy | nih.gov, nih.gov, unit.no |

| Crystal Violet (CV) Staining | Stains cells and extracellular matrix | Total biofilm biomass (live and dead cells, and matrix) | Simple, inexpensive, well-established | Does not distinguish between live and dead cells, can have high background staining | nih.gov, nih.gov, nih.gov |

| XTT Assay | Reduction of tetrazolium salt to a soluble formazan | Metabolic activity of viable cells | Soluble product simplifies quantification | More expensive than TTC | nih.gov |

| Colony-Forming Unit (CFU) Count | Enumeration of viable cells capable of growth on agar | Number of viable, culturable cells | "Gold standard" for cell viability | Time-consuming, underestimates viable but non-culturable (VBNC) cells | unit.no |

Table 2: Research Findings on TTC Assay in Biofilm Inhibition Studies

| Organism(s) | Inhibitory Agent | Key Finding | Reference |

| Pseudomonas aeruginosa | Various antibiotics | The TTC assay was effective for determining the Minimum Biofilm Inhibitory Concentration (MBIC) of antibiotics. | nih.gov |

| Advenella incenata, Microbacterium oxydans, and others | Silver nanoparticles | TTC assay results indicated significant inhibition of dehydrogenase activity (metabolism) in Microbacterium oxydans after 72 hours. | e3s-conferences.org |

| Listeria monocytogenes | Disinfectants (e.g., Aco hygiene des QA) | The TTC assay indicated eradication of biofilm bacteria, but this was not fully supported by CFU counts, suggesting an overestimation of efficacy. | unit.no |

| Staphylococcus aureus, Pseudomonas aeruginosa | Host Defence Peptides (HDPs) and antibiotics | A combination of CV and TTC assays was used to evaluate both biofilm biomass and metabolic activity under inhibition and eradication conditions. | nih.gov, springernature.com |

Interactions with Macromolecular Systems and Material Science Implications

Aromatic-Aromatic (π-π) Stacking Interactions with Polymeric Anions

The interaction between 2,3,5-Tris(p-tolyl)tetrazolium Chloride and anionic polymers (polyelectrolytes) containing aromatic moieties is significantly influenced by aromatic-aromatic (π-π) stacking. These non-covalent interactions, alongside electrostatic forces, play a crucial role in the formation and stability of polyelectrolyte complexes. nih.govnih.gov The tolyl groups of the tetrazolium salt can stack with aromatic rings present on the polymer backbone, such as the phenyl groups in poly(styrene sulfonate).

These π-interactions contribute to the stability of the resulting complexes in aqueous environments. nih.gov The presence of the electron-donating methyl group at the para-position of each phenyl ring in this compound increases the electron density of the aromatic system. This enhancement of the ring's quadrupole moment can modulate the strength and geometry of the π-π stacking. However, the methyl groups also introduce steric hindrance, which may lead to a "frustrated π-stacking" scenario, where attractive and repulsive forces are balanced to control the self-assembly and structure of the complex. rsc.org

Studies on analogous systems involving peptides and polyelectrolytes have shown that π-π pairing can have a dominant role in stabilizing complexes, particularly under conditions where electrostatic interactions are screened, such as in high salt concentrations. nih.gov The interplay between electrostatic attraction (between the tetrazolium cation and the polymeric anion) and the π-π stacking of the tolyl groups is fundamental to the formation of stable, structured macromolecular assemblies.

| Influencing Factor | Description of Interaction with this compound | Potential Consequence |

|---|---|---|

| Electrostatic Attraction | The cationic tetrazolium core is attracted to the anionic groups (e.g., sulfonate) on the polymer chain. | Initial complex formation and stabilization. |

| π-π Stacking | The electron-rich tolyl rings of the tetrazolium salt stack with aromatic groups on the polymer. | Enhanced stability of the complex, particularly in high-salt environments. nih.gov |

| Electron-Donating Groups | The para-methyl groups on the tolyl rings increase the electron density, potentially strengthening the π-π interaction. | Modulation of interaction strength and geometry. |

| Steric Hindrance | The methyl groups can create steric repulsion, influencing the preferred orientation and distance of the stacked rings. rsc.org | Control over the size and sequence of π-stacks in the self-assembled structure. rsc.org |

Influence of Molecular Interactions on the Redox Ability of Tetrazolium Compounds

The redox ability of tetrazolium salts, which is central to their function as indicators, is highly sensitive to their molecular environment. The reduction of the tetrazolium cation to its corresponding formazan (B1609692) is an electrochemical process whose potential can be significantly altered by interactions with surrounding molecules. Research has shown that the reduction potential of tetrazolium salts varies considerably based on the identity of the aryl substituents on the tetrazolium core. nih.gov

For this compound, the electron-donating nature of the three p-tolyl groups is expected to make the tetrazolium ring more electron-rich, thereby making it thermodynamically more difficult to reduce compared to its unsubstituted counterpart, 2,3,5-Triphenyltetrazolium Chloride (TTC). This would result in a more negative reduction potential.

When the molecule interacts with a macromolecular system, such as a polymeric anion, these redox potentials can be further shifted. Aromatic-aromatic interactions, as described in the previous section, can alter the electron density distribution within the tetrazolium ring system. Studies on the reduction of TTC in the presence of polyelectrolytes containing benzene (B151609) sulfonate groups have demonstrated a decrease in the reduction rate and a shift of the electrochemical reaction peaks to more negative potentials. This effect is attributed to the stabilizing π-π interactions between the tetrazolium salt and the polymer.

| Tetrazolium Compound | Aryl Substituent Feature | Observed/Expected Effect on Reduction Potential (Ered) |

|---|---|---|

| MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Benzothiazole group | Easily accessible reduction potential. nih.gov |

| 2,3,5-Triphenyltetrazolium Chloride (TTC) | Phenyl groups | Baseline for comparison. |

| This compound | Electron-donating p-tolyl groups | Expected to have a more negative Ered than TTC. |

| Tetrazolium Salts with Electron-Withdrawing Groups | e.g., Nitrophenyl groups | Expected to have a more positive Ered (easier to reduce). |

Investigation of Binding Sites and Complex Formation Mechanisms

The formation of a complex between this compound and a macromolecule is a multifaceted process driven by a combination of non-covalent forces. The primary binding interactions include:

Electrostatic Interactions: The positively charged tetrazolium ring is a key site for binding to anionic functional groups (e.g., carboxylates, sulfates, phosphates) on a macromolecule.

π-π Stacking: The three tolyl rings provide extensive surface area for stacking interactions with aromatic residues or moieties within the macromolecule. The stability of such complexes can be significant, as seen in drug-polymer systems where π-π interactions contribute to the formation of stable channel structures. chemrxiv.org

Hydrophobic Interactions: The aromatic tolyl groups are inherently hydrophobic and will preferentially interact with nonpolar pockets or regions of a macromolecule to minimize contact with an aqueous solvent.

The mechanism of complex formation likely involves an initial long-range electrostatic attraction, which brings the tetrazolium salt into the vicinity of the macromolecule. This is followed by finer orientational adjustments to maximize the more specific and directional π-π stacking and hydrophobic interactions, leading to a thermodynamically stable complex. The specific architecture of the macromolecule, including the spatial arrangement of its binding sites, will ultimately determine the stoichiometry and geometry of the resulting complex.

Potential for Integration into Novel Sensor or Indicator Systems

The inherent properties of this compound make it a promising candidate for the development of novel sensors and indicators. The core principle of its function lies in its reduction to a intensely colored formazan, a reaction that can be triggered by specific chemical or biological stimuli. sigmaaldrich.comnih.gov

The interactions with macromolecular systems provide a pathway to impart selectivity to this colorimetric response. A sensor could be designed where the tetrazolium salt is complexed with a specific host macromolecule (e.g., a polymer, protein, or nucleic acid). The binding event itself, or the subsequent introduction of a target analyte that disrupts this binding, could modulate the redox potential of the tetrazolium salt. This change in redox potential would alter its susceptibility to reduction, thereby turning the colorimetric signal "on" or "off."

For example, a system could be envisioned where the tetrazolium-polymer complex is stable and the tetrazolium is not easily reduced. Upon introduction of a specific analyte that has a higher affinity for the polymer, the tetrazolium salt would be displaced. In its free state, its redox potential would shift, allowing it to be reduced by background reducing agents and generate a color signal. This displacement mechanism forms the basis for many colorimetric chemosensors. rsc.org

Furthermore, the formazan product of the reduction often exhibits fluorescence, opening the possibility of creating fluorimetric sensors, which can offer higher sensitivity than colorimetric assays. By carefully designing the macromolecular host and understanding the binding interactions, it is possible to create highly selective and sensitive indicator systems for a wide range of target analytes.

Methodological Considerations and Advanced Research Approaches

Comparative Research with Other Tetrazolium Dyes (e.g., TTC, CTC, MTT, XTT, INT)

The utility of 2,3,5-Tris(p-tolyl)tetrazolium Chloride in various biological and chemical assays is best understood through comparative analysis with other commonly used tetrazolium salts. These compounds, while sharing a core tetrazolium ring structure, possess distinct substituent groups that significantly influence their properties and performance in different applications.

Analysis of Structural Influences on Assay Performance

The chemical structure of a tetrazolium salt is a primary determinant of its functionality in biological assays. Key structural features, such as the nature and position of substituent groups on the phenyl rings, directly impact the dye's redox potential, solubility, and the characteristics of its resulting formazan (B1609692) product.

For instance, the foundational tetrazolium salt, 2,3,5-triphenyltetrazolium chloride (TTC), is a relatively simple molecule that, upon reduction by metabolically active cells, forms a red, water-insoluble formazan. wikipedia.orgfrontiersin.org This insolubility necessitates a solubilization step in many assay protocols, which can introduce variability. ed.ac.uk In contrast, "second generation" tetrazolium dyes like XTT (sodium 3,3'-[1-[(phenylamino)carbonyl]-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) are designed to produce water-soluble formazans, simplifying the assay procedure. nih.govresearchgate.net This is achieved by the addition of sulfonate groups to the phenyl rings, which imparts a net negative charge and increases aqueous solubility. researchgate.net

The presence of specific functional groups can also influence the mechanism of cellular reduction. Positively charged tetrazolium salts like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) are believed to be taken up by cells, where they are reduced intracellularly, primarily by NADH. researchgate.net Conversely, negatively charged dyes like XTT and WST-1 are largely cell-impermeable and are thought to be reduced at the cell surface via trans-plasma membrane electron transport. researchgate.net

The tolyl groups in this compound, which are methyl groups attached to the phenyl rings, can also be expected to influence its properties. While detailed comparative studies specifically isolating the effect of the p-tolyl groups are less common in the readily available literature, it is known that such substitutions can affect the electronic properties and steric hindrance of the molecule, potentially altering its interaction with cellular reductases and the spectral properties of the resulting formazan. For example, in 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), the two methyl groups on the phenyl rings are considered essential for the fluorescence of its formazan product. conicet.gov.ar

Table 1: Structural Comparison of Common Tetrazolium Dyes

| Compound Name | Abbreviation | Key Structural Features | Formazan Solubility |

| This compound | - | Three p-tolyl groups | Insoluble in water |

| 2,3,5-Triphenyltetrazolium Chloride | TTC | Three phenyl groups | Insoluble in water wikipedia.orgfrontiersin.org |

| 5-Cyano-2,3-di-(p-tolyl)tetrazolium chloride | CTC | Two p-tolyl groups, one cyano group | Insoluble in water, fluorescent conicet.gov.arnih.gov |

| 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium Bromide | MTT | Thiazolyl group, two phenyl groups | Insoluble in water nih.gov |

| Sodium 3,3'-[1-[(phenylamino)carbonyl]-3,4- tetrazolium]-bis(4-methoxy-6-nitro) benzene (B151609) sulfonic acid hydrate | XTT | Phenylamino-carbonyl and sulfonic acid groups | Soluble in water nih.govresearchgate.net |

| 2-(p-Iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium Chloride | INT | Iodophenyl and nitrophenyl groups | Insoluble in water |

Evaluation of Sensitivity, Specificity, and Limitations Across Analogs

The choice of a tetrazolium dye for a particular application often involves a trade-off between sensitivity, specificity, and the inherent limitations of the assay.

Sensitivity refers to the ability of an assay to detect small amounts of the target analyte, which in the context of viability assays, is often the number of viable cells. The sensitivity of a tetrazolium-based assay can be influenced by factors such as the rate of formazan production and the molar extinction coefficient of the formazan. Some newer, water-soluble tetrazolium salts like WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) have been reported to offer higher sensitivity compared to conventional salts like MTT. rsc.org The MTS assay has been noted for its ease of use and rapid indication of toxicity, though its sensitivity can be lower compared to other methods and is influenced by the cell type and exposure time. nih.gov

Specificity , in this context, relates to the ability of the assay to measure the intended biological activity without being influenced by confounding factors. A significant limitation of many tetrazolium assays is their susceptibility to interference from various substances. For example, the presence of reducing agents in the sample or culture medium can lead to non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal. nih.gov Furthermore, some compounds can directly interact with the tetrazolium salt or the formazan product, affecting the accuracy of the results.

Limitations of tetrazolium assays are numerous and must be carefully considered. For TTC, a key limitation is the need for a solubilization step for its water-insoluble formazan, which adds complexity and a potential source of error. ed.ac.uk While water-soluble formazan dyes like XTT overcome this, they may require an intermediate electron acceptor to be reduced efficiently by cells. researchgate.net The MTS assay, while convenient, has shown lower sensitivity in some comparisons and its correlation with in vivo studies can be limited. nih.gov A study comparing the direct 2,3,5-triphenyl tetrazolium chloride assay for detecting drug-resistant Mycobacterium tuberculosis found a high sensitivity (99.2%) but a lower specificity (82.4%) when compared to the standard method. nih.gov

Addressing Methodological Challenges in Research Applications

The successful application of this compound and its analogs in research requires a thorough understanding and mitigation of potential methodological challenges.

Potential for Interference from Sample Matrix or Microbial Morphology

The composition of the sample matrix can significantly interfere with tetrazolium-based assays. In food microbiology, for instance, components of a food matrix can cause non-specific staining, making it difficult to accurately quantify bacterial biofilms using traditional dyes like crystal violet. nih.gov In such cases, TTC has been shown to be a more suitable alternative as its reduction is dependent on the metabolic activity of the microorganisms. nih.govresearchgate.net Similarly, in cytotoxicity testing of biomaterials, metals such as magnesium, manganese, and copper have been shown to interfere with water-soluble tetrazolium salts, leading to false cytotoxicity results. nih.gov

The morphology of the microorganisms being studied can also present challenges. The formation of biofilms, which are communities of microorganisms embedded in a self-produced matrix, can hinder the penetration of the tetrazolium salt and lead to an underestimation of viable cells. researchgate.net The physical structure of the biofilm can create microenvironments with varying levels of metabolic activity, further complicating the interpretation of results.

Variability in Formazan Product Properties (e.g., Solubility, Fluorescence)

The properties of the formazan product are critical to the design and outcome of a tetrazolium-based assay. A major point of variation is the solubility of the formazan. As previously mentioned, the formazans of older tetrazolium salts like TTC and MTT are water-insoluble, necessitating a solubilization step using organic solvents like dimethyl sulfoxide (B87167) (DMSO) or isopropanol. nih.govmdpi.com The choice of solvent can impact the stability and absorption spectrum of the formazan. nih.gov Incomplete solubilization of formazan crystals can lead to significant variations in optical density readings. nih.gov

In contrast, newer tetrazolium salts are designed to produce water-soluble formazans, simplifying the assay protocol. researchgate.net However, even with soluble formazans, the stability of the color can be a concern, and it is important to perform measurements within a validated time frame. nih.gov

Another important property is fluorescence. While the formazan of MTT is generally considered non-fluorescent, the formazan of CTC exhibits red fluorescence in its solid state. conicet.gov.arnih.gov This property has been exploited in flow cytometry and fluorescence microscopy to assess bacterial viability. conicet.gov.ar The fluorescence of the formazan can be influenced by its chemical structure; for example, the methyl groups on the phenyl rings of CTC formazan are thought to be crucial for its fluorescence. conicet.gov.ar The development of novel tetrazolium salts that form highly fluorescent formazans is an active area of research, with the goal of creating more sensitive and versatile assays. ed.ac.ukresearchgate.net

Considerations for Formazan Incorporation and Detection Heterogeneity

The incorporation of formazan within cells is not always uniform, which can lead to heterogeneity in detection. In the case of MTT, the resulting formazan has been observed to accumulate in intracellular lipid droplets rather than being diffusely distributed in the cytoplasm or mitochondria. researchgate.netnih.gov This localization can be influenced by the cell type and its metabolic state. researchgate.net This heterogeneous distribution of formazan deposits can complicate quantification, especially when using imaging-based methods. researchgate.net

Furthermore, the reduction of tetrazolium salts can vary between different cell lines and even within a single cell population. semanticscholar.org This can be due to differences in metabolic activity, the expression of specific dehydrogenases, and the availability of reducing cofactors like NADH and NADPH. researchgate.netsemanticscholar.org This cellular heterogeneity can result in a range of formazan production, with some cells showing high levels of reduction while others show little to none. Flow cytometry can be a useful tool to analyze these subpopulations of cells with different reducing capacities. nih.gov When interpreting results from tetrazolium-based assays, it is crucial to be aware of this potential for heterogeneity and to use appropriate controls and analysis methods to account for it. nih.gov

Integration with Complementary Research Techniques

The utility of this compound as a redox indicator is significantly enhanced when combined with other advanced analytical methods. These combinatorial approaches allow for a more comprehensive understanding of cellular and microbial processes.

While direct combinatorial use of this compound with microautoradiography (MAR) is not extensively documented, the principles of tetrazolium salt reduction can be conceptually integrated with MAR techniques. Tetrazolium salts like 2-(p-iodophenyl)-3-(p-nitrophenyl)-5-phenyltetrazolium chloride (INT) are utilized to assess the viability of individual bacterial cells in aquatic environments by identifying respiring organisms. ird.fr MAR, in parallel, allows for the visualization of radiolabeled substrate uptake by individual cells, thus identifying active microorganisms.

A potential combinatorial approach would involve a dual-labeling strategy. First, the metabolic activity of a microbial community could be assessed using this compound, where the formation of the colored formazan indicates viable cells. Subsequently, the same sample could be incubated with a radiolabeled substrate (e.g., tritiated amino acids or sugars) and subjected to MAR. This would enable researchers to correlate general metabolic viability (from the tetrazolium reduction) with the uptake of specific substrates (from MAR), providing a more nuanced understanding of microbial ecophysiology. This could be particularly useful in complex environments to distinguish between cells that are generally viable and those actively metabolizing a specific compound of interest.

The integration of tetrazolium salt reduction assays with Fluorescence In Situ Hybridization (FISH) and metagenomics offers a powerful toolkit for linking microbial identity to metabolic function. Tetrazolium salts that produce a fluorescent formazan, such as 5-cyano-2,3-di-(p-tolyl)tetrazolium chloride (CTC), are particularly well-suited for this synergy. nih.gov CTC has been effectively used with fluorochromes to quantify the active fraction of total bacterial populations. nih.gov

The workflow for such an integrated study would typically involve:

Metagenomic Analysis: High-throughput sequencing of environmental DNA to identify the full spectrum of microorganisms present in a sample and their genetic potential. mdpi.comcellmolbiol.orgresearchgate.netpsu.edu This provides a comprehensive "who is there" and "what could they do" picture.

Viability Staining: Treatment of the microbial sample with a fluorescent tetrazolium salt like CTC. This selectively labels metabolically active cells, which reduce the CTC to a fluorescent formazan product.

Fluorescence In Situ Hybridization (FISH): The same sample is then hybridized with fluorescently labeled oligonucleotide probes that target specific 16S rRNA sequences of microbial groups of interest identified through the metagenomic analysis.

By using different fluorescent labels for the formazan and the FISH probes, researchers can simultaneously visualize which specific bacterial species or genera are metabolically active within a complex community. This approach moves beyond merely identifying the presence of a microbe to confirming its in-situ activity, providing critical data for fields such as environmental microbiology, bioremediation, and industrial fermentation.

Computational and Theoretical Modeling in Tetrazolium Research

Computational chemistry provides invaluable tools for understanding the fundamental properties of this compound at the molecular level. These methods allow for the prediction of its behavior and the rational design of new derivatives with tailored properties.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.govinonu.edu.tr For tetrazolium salts, DFT calculations can predict key properties that govern their function as redox indicators. rsc.orgnih.gov

Researchers can use DFT to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the 2,3,5-Tris(p-tolyl)tetrazolium cation and its reduced formazan product.

Calculate Electronic Properties: Predict the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's electronic transitions and reactivity. A smaller gap generally implies that the molecule is more easily reduced.

Predict Redox Potentials: By calculating the energy difference between the oxidized (tetrazolium) and reduced (formazan) states, DFT can be used to estimate the reduction potential of the compound. chemrxiv.org This is crucial for understanding which cellular redox processes are capable of reducing the tetrazolium salt.

Analyze Charge Distribution: Determine the distribution of electron density across the molecule, identifying regions that are electron-rich or electron-deficient. This information helps in predicting sites of interaction with other molecules, such as enzymes.

A study on 2,3-di(p-methylphenyl)tetrazole-5-thione, a related compound, utilized DFT calculations at the B3LYP/6-31G* level to analyze its structure, atomic charges, and vibrational frequencies, demonstrating the utility of this approach for tetrazole derivatives.

| Computational Parameter | Predicted Property | Significance for this compound |

| Geometry Optimization | Stable 3D structure | Understanding steric hindrance and interaction with biological molecules. |

| HOMO-LUMO Gap | Electronic reactivity | Predicting the ease of reduction to formazan. |

| Reaction Energy (Oxidized vs. Reduced) | Redox Potential | Correlating the compound's reduction with specific cellular metabolic pathways. |

| Mulliken/NBO Charge Analysis | Atomic charge distribution | Identifying reactive sites for enzymatic or non-enzymatic reduction. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. koreascience.kr For this compound, MD simulations can provide insights into its behavior in biological environments, particularly its interactions with solvents and biomolecules. acs.orgacs.orgrsc.orgnih.gov

Key applications of MD simulations in this context include:

Solvation Dynamics: Simulating the interaction of the tetrazolium cation with water molecules to understand its hydration shell and solubility.

Membrane Permeation: Modeling the process of the molecule crossing a lipid bilayer to predict its ability to enter cells. This is critical for its use as an intracellular viability indicator.

Binding to Enzymes: Simulating the docking and binding of the tetrazolium salt to the active site of dehydrogenase enzymes. This can help elucidate the specific intermolecular forces (e.g., van der Waals, electrostatic, π-π stacking) that drive the reduction process.

By simulating the dynamic behavior of the system, MD provides a time-resolved view of the interactions that are not accessible through static DFT calculations alone. For instance, MD simulations have been used to investigate the adsorption of aromatic compounds on various surfaces and their solvation structures, which are analogous to the interactions this compound would experience in a cellular environment. acs.orgrsc.org

| Simulation Type | Research Question | Relevance to this compound |

| Aqueous Solution Simulation | How does the cation interact with water? | Understanding solubility and availability for cellular uptake. |

| Lipid Bilayer Simulation | Can the molecule cross the cell membrane? | Predicting its efficacy as an intracellular vs. extracellular indicator. |

| Protein-Ligand Docking and Simulation | How does it bind to dehydrogenase enzymes? | Elucidating the mechanism of bioreduction. |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.commdpi.comresearchgate.netnih.gov For tetrazolium salts, QSAR can be a powerful tool for designing new derivatives with improved properties, such as higher sensitivity, lower toxicity, or specific redox potentials.

The development of a QSAR model for tetrazolium salts would involve several steps:

Data Collection: A dataset of tetrazolium derivatives with experimentally measured activities (e.g., cytotoxicity, reduction potential) is compiled. nih.gov

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and quantum-chemical parameters that encode structural information.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), are used to build a mathematical equation that correlates the descriptors with the observed activity. researchgate.net

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure its reliability. mdpi.com

Once a validated QSAR model is established, it can be used to predict the activity of novel, yet-to-be-synthesized tetrazolium derivatives. This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of new and improved redox indicators. For example, QSAR models have been successfully developed to predict the cytotoxicity of various chemical compounds, a key parameter for any biological probe. nih.govresearchgate.net

| QSAR Modeling Step | Description | Application to Tetrazolium Salts |

| Dataset Assembly | Compile structures and activities of various tetrazolium compounds. | Correlate structure with properties like reduction potential or cell permeability. |

| Descriptor Generation | Calculate molecular descriptors (e.g., LogP, molecular weight, electronic properties). | Identify key structural features that influence the desired activity. |

| Model Construction | Use regression or machine learning to create a predictive equation. | Develop a model to predict the activity of new tetrazolium derivatives. |

| Predictive Screening | Apply the model to a virtual library of new structures. | Design novel tetrazolium salts with enhanced properties for specific applications. |

Future Directions and Emerging Research Avenues for 2,3,5 Tris P Tolyl Tetrazolium Chloride

Rational Design of Novel Tetrazolium Derivatives with Tailored Research Properties

The core structure of tetrazolium salts provides a versatile scaffold for chemical modification, enabling the rational design of new derivatives with enhanced and specific properties. The aim of this synthetic approach is the purposeful formation of tetrazolium-based skeletons and their subsequent modification to screen for a variety of biological activities. Investigations into new, effective, and less toxic agents are continually relevant, and tetrazole derivatives are compelling subjects for both synthesis and pharmacological screening.

The synthesis of novel tetrazole derivatives often involves reacting primary aromatic amines with various substituted benzaldehydes to create new imine compounds, which are then treated with sodium azide. Another synthetic route involves the reaction of substituted amines with triethyl orthoformate and sodium azide. These methods allow for the introduction of various functional groups to the tetrazolium ring, which can significantly alter the compound's properties, such as its solubility, redox potential, and spectral characteristics of the resulting formazan (B1609692). For instance, the development of sulfonated tetrazolium salts has led to water-soluble formazans, simplifying cytotoxicity assays.

Future research will likely focus on creating derivatives with:

Enhanced Sensitivity and Specificity: By modifying the substituents on the phenyl rings, researchers can fine-tune the redox potential of the tetrazolium salt, making it more sensitive to specific metabolic pathways or cellular conditions.

Improved Photophysical Properties: The design of derivatives that produce formazans with distinct and strong fluorescence will be crucial for advanced imaging applications.

Targeted Delivery: Incorporating specific ligands or targeting moieties into the tetrazolium structure could enable the targeted assessment of metabolic activity in particular cell types or organelles.

Exploration of New Applications in Analytical Chemistry and Biosensing

The fundamental redox-sensitive nature of 2,3,5-Tris(p-tolyl)tetrazolium chloride and its analogs underpins their expanding role in analytical chemistry and biosensing. The reduction of the colorless tetrazolium salt to a colored formazan by metabolically active cells is a principle that continues to find new applications.

One promising area is the development of novel biosensors. For example, tetrazolium salts can be used in conjunction with enzyme monolayer electrodes for biosensor applications, where the precipitation of the insoluble formazan product can be detected through various electrochemical techniques. The use of tetrazolium salts for extraction, spectrophotometric, and potentiometric determination of various elements and ions is also an active area of research. These methods are valued for being relatively simple, convenient, rapid, and inexpensive.

Emerging applications in this domain include:

Q & A

Q. How does 2,3,5-Tris(p-tolyl)tetrazolium Chloride function as a viability indicator in cellular assays?

The compound acts as an electron acceptor in redox reactions. In viable cells, active dehydrogenases reduce the tetrazolium ring to form a colored formazan product (e.g., pink/red). The reaction requires NAD(P)H as a cofactor and proceeds under aerobic conditions. Key steps include:

- Incubation : Cells/tissues are incubated with a 0.1–1% solution of the compound in PBS (pH 7.4) at 37°C for 15–30 minutes .

- Quantification : Formazan is extracted using solvents (e.g., ethanol, DMSO) and quantified spectrophotometrically (λ~480–490 nm) .

- Controls : Non-viable tissues (heat-killed) serve as negative controls to validate enzyme-dependent reduction .

Q. What are the critical parameters for optimizing TTC-based dehydrogenase activity assays in plant tissues?

- pH : Neutral to slightly alkaline conditions (pH 7.0–7.4) maximize enzyme activity and formazan stability .

- Temperature : Incubation at 37°C accelerates reduction kinetics, but lower temperatures (25°C) may reduce background noise in sensitive samples .

- Substrate Concentration : 0.5–1% (w/v) TTC is typical; higher concentrations may inhibit dehydrogenases or cause precipitation .

Q. How is the TTC method validated against traditional viability assays like H&E staining?

In cerebral infarction models, TTC staining (21 ± 2% infarct area) showed no significant difference from H&E staining (21 ± 2%) at 24 hours post-occlusion (paired t-test, r = 0.91). Linear regression confirmed high correlation (slope = 0.89), supporting TTC as a rapid, cost-effective alternative .

Advanced Research Questions

Q. How do structural modifications (e.g., p-tolyl vs. phenyl groups) influence tetrazolium salt reactivity and assay sensitivity?

- Electron-Withdrawing Groups : Para-substituted methyl groups (p-tolyl) enhance solubility in hydrophobic matrices (e.g., lipid-rich tissues) compared to unsubstituted phenyl groups .

- Reduction Potential : Methyl groups may slightly lower reduction potential, requiring longer incubation times for equivalent formazan yield. Comparative studies with analogs like CTC (cyano-p-tolyl tetrazolium) suggest substituents alter binding affinity to dehydrogenases .

- Validation : Cross-calibration with MTT or INT is recommended when adapting protocols for p-tolyl variants .

Q. What experimental artifacts arise from light exposure or improper storage of tetrazolium salts?

- Photodegradation : Prolonged light exposure oxidizes tetrazolium salts, reducing sensitivity. Store at 2–8°C in amber vials; pre-warm aliquots to room temperature before use to avoid condensation .